molecular formula C10H18O3 B12777946 6-Hexyl-1,4-dioxan-2-one CAS No. 59646-18-3

6-Hexyl-1,4-dioxan-2-one

Cat. No.: B12777946
CAS No.: 59646-18-3
M. Wt: 186.25 g/mol
InChI Key: DDMSZJBFTYIFQQ-UHFFFAOYSA-N
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Description

6-Hexyl-1,4-dioxan-2-one is an organic compound belonging to the class of 1,4-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The molecular formula of this compound is C10H18O3, and it has a molecular weight of 186.25 g/mol . This compound is notable for its unique structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hexyl-1,4-dioxan-2-one typically involves the reaction of hexyl alcohol with 1,4-dioxane-2-one under acidic or basic conditions. The reaction can be catalyzed by various agents, including sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as Salen-Cr(III) and PPNCl, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Hexyl-1,4-dioxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Hexyl-1,4-dioxan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Hexyl-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to membranes enriched in phosphatidylinositol 4,5-bisphosphate, modifying membrane curvature and facilitating the formation of clathrin-coated invaginations . This interaction plays a crucial role in various cellular processes.

Comparison with Similar Compounds

Uniqueness: 6-Hexyl-1,4-dioxan-2-one is unique due to its specific ring structure and the presence of a hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

59646-18-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

6-hexyl-1,4-dioxan-2-one

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-12-8-10(11)13-9/h9H,2-8H2,1H3

InChI Key

DDMSZJBFTYIFQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COCC(=O)O1

Origin of Product

United States

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